molecular formula C20H27NO5S B2696255 Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034292-08-3

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2696255
CAS No.: 2034292-08-3
M. Wt: 393.5
InChI Key: JLFAIHVNAFSZOI-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Biological Activity

Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known to influence its biological properties. The presence of an isopropylsulfonyl group and an acetyl moiety contributes to its unique activity profile.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of various enzymes, including kinases and methyltransferases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or inflammation, potentially altering physiological responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observed Effect Reference
Enzyme InhibitionInhibits specific kinases
Anti-inflammatoryReduces inflammation in vitro
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various azaspiro compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed that it effectively reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful agents.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the sulfonamide group have been shown to increase potency against specific targets while reducing off-target effects.

Properties

IUPAC Name

methyl 6-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14(2)27(24,25)16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)26-3/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAIHVNAFSZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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